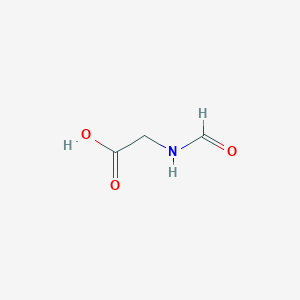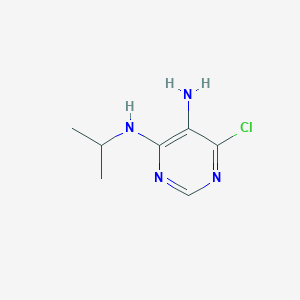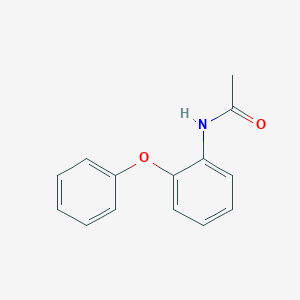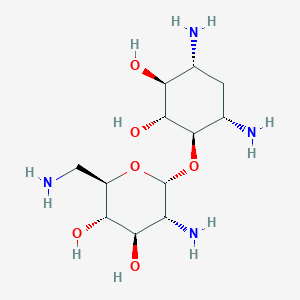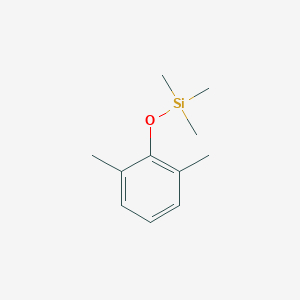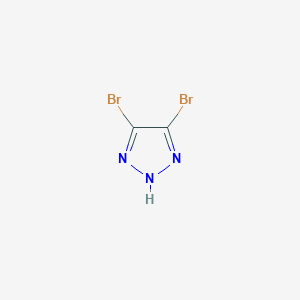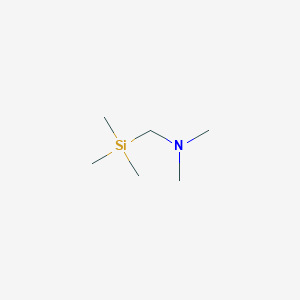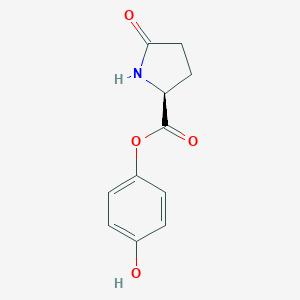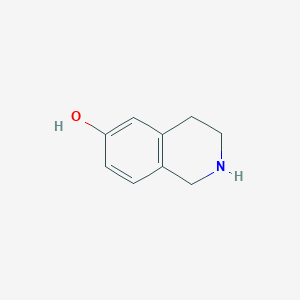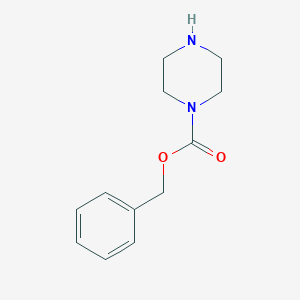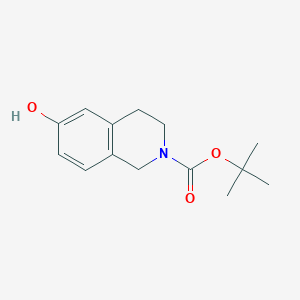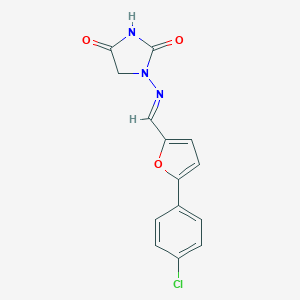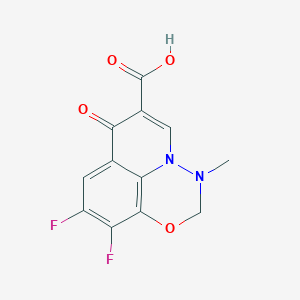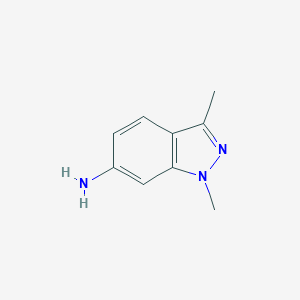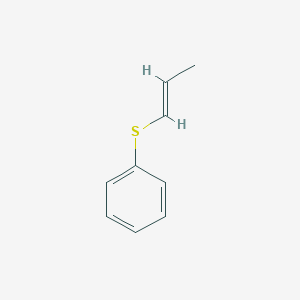
(E)-Phenyl-1-propenylsulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Phenyl-1-propenylsulfide, also known as propiolic acid or allyl sulfide, is a sulfur-containing organic compound that is commonly found in garlic and other allium vegetables. This compound has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.
Mécanisme D'action
The mechanism of action of (E)-Phenyl-1-propenylsulfide is not fully understood, but it is believed to involve the activation of various signaling pathways within cells. Specifically, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and survival.
Effets Biochimiques Et Physiologiques
In addition to its potential anti-cancer properties, (E)-Phenyl-1-propenylsulfide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-Phenyl-1-propenylsulfide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be unstable and may degrade over time, which can affect the reliability of experimental results.
Orientations Futures
There are several potential future directions for research on (E)-Phenyl-1-propenylsulfide. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new therapeutic applications for this compound, such as its use in the treatment of inflammatory diseases or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-Phenyl-1-propenylsulfide and its potential interactions with other signaling pathways within cells.
Méthodes De Synthèse
(E)-Phenyl-1-propenylsulfide can be synthesized through a variety of methods, including the reaction of allyl chloride with sodium sulfide, the reaction of allyl alcohol with hydrogen sulfide, and the reaction of allyl bromide with sodium thiosulfate. The most commonly used method involves the reaction of allyl chloride with sodium sulfide in the presence of a catalyst.
Applications De Recherche Scientifique
(E)-Phenyl-1-propenylsulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cells, including breast, colon, and prostate cancer cells.
Propriétés
Numéro CAS |
15436-04-1 |
|---|---|
Nom du produit |
(E)-Phenyl-1-propenylsulfide |
Formule moléculaire |
C9H10S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
[(E)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2+ |
Clé InChI |
QAKDINZUNLASCF-KRXBUXKQSA-N |
SMILES isomérique |
C/C=C/SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
SMILES canonique |
CC=CSC1=CC=CC=C1 |
Autres numéros CAS |
22103-05-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



